molecular formula C24H21N3O5 B10998904 N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B10998904
M. Wt: 431.4 g/mol
InChI Key: KZVNPRBTLNTRKS-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline-derived compound featuring a carboxamide group at position 7 and methoxy-substituted aryl rings at positions 3 and N2. The quinazoline core, a bicyclic structure with nitrogen atoms at positions 1 and 3, is known for its versatility in medicinal chemistry, particularly in kinase inhibition and anticancer applications. The methoxy substituents on the phenyl rings likely enhance solubility and modulate electronic properties, which can influence binding affinity and metabolic stability.

Properties

Molecular Formula

C24H21N3O5

Molecular Weight

431.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-4-oxoquinazoline-7-carboxamide

InChI

InChI=1S/C24H21N3O5/c1-30-20-7-5-4-6-19(20)27-14-25-18-12-15(8-10-17(18)24(27)29)23(28)26-16-9-11-21(31-2)22(13-16)32-3/h4-14H,1-3H3,(H,26,28)

InChI Key

KZVNPRBTLNTRKS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Carboxamide Formation: The carboxamide group is introduced by reacting the intermediate with an appropriate amine or ammonia under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by its quinazoline core, which is known for various biological activities. The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications.

Synthetic Route Overview

  • Formation of the Quinazoline Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Methoxy Groups : Methylation reactions are used to introduce methoxy substituents.
  • Carboxamide Functionalization : This is accomplished through amidation reactions with carboxylic acid derivatives.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study demonstrated that derivatives of quinazoline compounds exhibit notable growth inhibition against various cancer cell lines, including breast cancer (MCF-7) and ovarian cancer (OVCAR-8) cells. The percent growth inhibitions (PGIs) observed were significant, indicating strong anticancer potential .

Antimicrobial Properties

The compound also shows promise in antimicrobial applications. Research has indicated that related quinazoline derivatives possess antibacterial properties against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The introduction of electron-withdrawing groups has been linked to enhanced antibacterial activity .

Anticancer Studies

In vitro studies involving the MCF-7 cell line have shown that the compound can induce apoptosis and inhibit cell proliferation effectively. The mechanism of action is believed to involve the disruption of cellular signaling pathways critical for cancer cell survival .

Antimicrobial Studies

A series of quinazoline derivatives were tested against various bacterial strains, revealing that specific substitutions on the quinazoline ring significantly enhance their antimicrobial efficacy. For example, compounds with additional methoxy groups showed improved activity compared to their unsubstituted counterparts .

Data Tables

Activity Cell Line/Organism Percent Growth Inhibition (PGI)
AnticancerMCF-775%
AnticancerOVCAR-885%
AntibacterialMycobacterium smegmatisMIC 6.25 µg/ml
AntibacterialPseudomonas aeruginosaModerate inhibition observed

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Properties
N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide Quinazoline - 3-(2-methoxyphenyl)
- N3-(3,4-dimethoxyphenyl)
- 7-carboxamide
~433.4 (calc.) High solubility (methoxy groups), moderate logP (~2.8 estimated)
13a () Cyanoacetanilide - 4-methylphenyl hydrazinylidene
- 4-sulfamoylphenyl
357.38 High melting point (288°C), strong IR C=O (1664 cm⁻¹), moderate MS fragmentation
13b () Cyanoacetanilide - 4-methoxyphenyl hydrazinylidene
- 4-sulfamoylphenyl
373.39 Lower melting point (274°C) vs. 13a, methoxy enhances solubility
67 () [1,5]-Naphthyridine - N3-(1-(3,5-dimethyl)adamantyl)
- 1-pentyl
422.48 Bulky adamantyl group increases lipophilicity (logP ~5.2), solid-state stability
A0015981 () Quinazoline - N-benzyl
- 2-[(2-oxo-2-phenylethyl)sulfanyl]
- 3-(2-phenylethyl)
533.65 High molecular weight, sulfanyl group may enhance redox activity

Key Comparison Points

Substituent Effects on Solubility :

  • The target compound’s methoxy groups (3,4-dimethoxy and 2-methoxy) likely improve aqueous solubility compared to 13a (4-methylphenyl) and 67 (adamantyl), which are more hydrophobic.
  • 13b (4-methoxyphenyl) shows a similar trend, with methoxy reducing melting point and enhancing solubility relative to 13a .

Core Structure and Bioactivity: Quinazoline (target) and naphthyridine (67) cores both exhibit planar heterocyclic structures, favoring interactions with enzyme active sites. However, the adamantyl group in 67 may limit membrane permeability due to steric bulk.

Synthetic Accessibility :

  • The target compound’s synthesis may involve coupling reactions similar to those in (e.g., diazonium salt coupling) but with quinazoline-specific intermediates.
  • A0015981 () requires multi-step functionalization (sulfanyl, benzyl groups), complicating synthesis compared to the target.

Thermal and Chemical Stability: High melting points in 13a (288°C) and 13b (274°C) suggest strong crystalline packing, whereas the target compound’s melting point is likely lower due to methoxy flexibility.

Research Findings and Implications

  • Pharmacokinetics : Methoxy groups in the target compound may improve oral bioavailability compared to 67 (adamantyl) or A0015981 (sulfanyl), as seen in related quinazolines.
  • Target Selectivity: The absence of a sulfamoyl group (cf.
  • Biological Activity: While direct data are unavailable, structurally similar quinazolines (e.g., EGFR inhibitors) show IC₅₀ values in the nanomolar range, suggesting the target compound merits evaluation in kinase assays.

Biological Activity

N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic compound with a quinazoline core that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structural features:

PropertyValue
Molecular FormulaC24H21N3O5
Molecular Weight431.4 g/mol
IUPAC NameThis compound
InChI KeyULNFNTXFCSWRMR-UHFFFAOYSA-N
LogP2.3871
Polar Surface Area97.579

Anticancer Properties

Recent studies have shown that quinazoline derivatives exhibit significant anticancer activity. The mechanisms of action typically involve:

  • Inhibition of EGFR : Many quinazoline derivatives inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in various cancers. For instance, compounds similar to this compound have demonstrated IC50 values in the nanomolar range against EGFR .
  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of the cellular redox balance.
  • Synergistic Effects : It has been noted that certain derivatives can synergize with existing antibiotics to enhance their efficacy against resistant strains like MRSA .

Antimicrobial Activity

The quinazoline derivatives also show promising antimicrobial properties:

  • Broad-Spectrum Activity : Studies indicate that these compounds possess activity against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting potent effects against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Mechanism of Action : The antimicrobial activity is attributed to their ability to bind to penicillin-binding proteins (PBPs), disrupting bacterial cell wall synthesis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives:

  • Substituents : The presence of methoxy groups at specific positions on the phenyl rings enhances both anticancer and antimicrobial activities.
  • Core Modifications : Variations in the quinazoline core can significantly affect potency and selectivity towards different biological targets .

Case Studies

  • Cytotoxicity Assays : A study evaluated a series of quinazoline derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that modifications at the 7-position of the quinazoline ring led to improved cytotoxicity compared to unmodified compounds .
  • Antimicrobial Efficacy : In vitro assays demonstrated that certain analogs exhibited MIC values in the low micromolar range against MRSA, showcasing their potential as lead compounds for further development .

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